

A Comparative Guide to the Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Analogs

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Compound of Interest

Compound Name: methyl 5-amino-4-cyano-1*H*-pyrazole-1-carboxylate

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The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the natural purine ring system. This structural mimicry allows it to effectively interact with a variety of biological targets, most notably protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.^{[1][2][3][4]} As a result, numerous analogs of this heterocyclic system have been synthesized and evaluated for their anticancer potential, demonstrating a wide range of cytotoxic activities across various cancer cell lines.^{[5][6][7]}

This guide provides a comparative analysis of the cytotoxicity of several pyrazolo[3,4-d]pyrimidine analogs, supported by experimental data from peer-reviewed literature. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this important class of compounds.

Comparative Cytotoxicity Data

The cytotoxic efficacy of pyrazolo[3,4-d]pyrimidine analogs is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC₅₀ values for a selection of pyrazolo[3,4-d]pyrimidine derivatives against various human cancer cell lines.

Compound ID/Description	Cancer Cell Line	IC50 (μM)	Reference
Series 1:			
Pyrazolo[3,4-d]pyrimidin-4-ones			
3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihdropyrazolo[3,4-d]pyrimidin-4-one (10e)	MCF-7 (Breast)	11	[1][5]
5-(4-nitrobenzylideneamino)pyrazolo[3,4-d]pyrimidin-4-one (10d)	MCF-7 (Breast)	12	[1][5]
5-(4-hydroxyphenyl)pyrazolo[3,4-d]pyrimidin-4-one derivative (8b)	MCF-7 (Breast)	25	[1][5]
5-hydroxy-3,6-dimethyl-1-phenyl-1,5-dihdropyrazolo[3,4-d]pyrimidin-4-one (4)	MCF-7 (Breast)	49	[1]
Series 2:			
Pyrazolo[3,4-d]pyrimidines with Piperazine Moiety			
Compound 10b	MDA-MB-231 (Breast), MCF-7 (Breast), SF-268 (CNS), B16F-10 (Melanoma)	5.5-11 μg/ml	[6]

Series 3:

Pyrazolo[3,4-d]pyrimidines with
Amino Acid
Conjugates

Compound 7f (Arginine conjugate)	MCF-7 (Breast)	Not specified, but most active in series	[8]
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Series 4:

Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-ones

(E)- 1-methyl-9-(3,4,5-trimethoxybenzylidene)-6,7,8,9-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one (10k)	Various (5 human cancer cell lines)	0.03-1.6	[9]
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Series 5:

Pyrazolo[3,4-d]pyrimidine and
Pyrazolo[4,3-e][1][5]
[8]triazolo[1,5-c]pyrimidine
Derivatives

Compound 14	MCF-7 (Breast), HCT-116 (Colon), HepG-2 (Liver)	0.045, 0.006, 0.048	[3]
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Compound 15	MCF-7 (Breast), HCT-116 (Colon), HepG-2 (Liver)	0.046, 0.007, 0.048	[3]
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Series 6: Pyrazolo-[3,4-d]-pyrimidine Src

Kinase Inhibitors

SI163	HT22 (Neuronal)	27.92	[10]
S29	HT22 (Neuronal)	45.36	[10]
S7	HT22 (Neuronal)	17.14	[10]

Series 7:

Phenylpyrazolo[3,4-d]pyrimidine-Based
Analogs

Compound 5i	MCF-7, HCT116, HePG-2	Potent, dual EGFR/VGFR2 inhibitor	[11]
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Series 8: Repurposed

Pyrazolo[3,4-d]pyrimidine
Derivatives

Compound 5	Caco-2 (Colon), A549 (Lung), HT1080 (Fibrosarcoma), Hela (Cervical)	Micromolar range	[12]
Compound 7	Caco-2 (Colon), A549 (Lung), HT1080 (Fibrosarcoma), Hela (Cervical)	Micromolar range	[12]

Series 9: Hydrazone

Derivatives

2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone (VIIa)	57 different cell lines	0.326 - 4.31	[7]
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Series 10:

Naphtho[1',2':4,5]thien

o[2,3-d]pyrimidinyl

Derivatives

Compound 11	MCF-7 (Breast)	3.60 μ g/mL	[13]
Compound 22	A549 (Lung)	4.80 μ g/mL	[13]

Series 11: Acyclic

Nucleoside

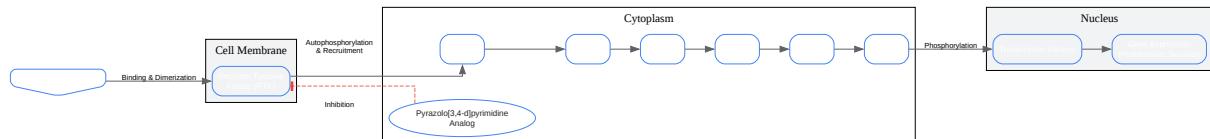
Derivatives

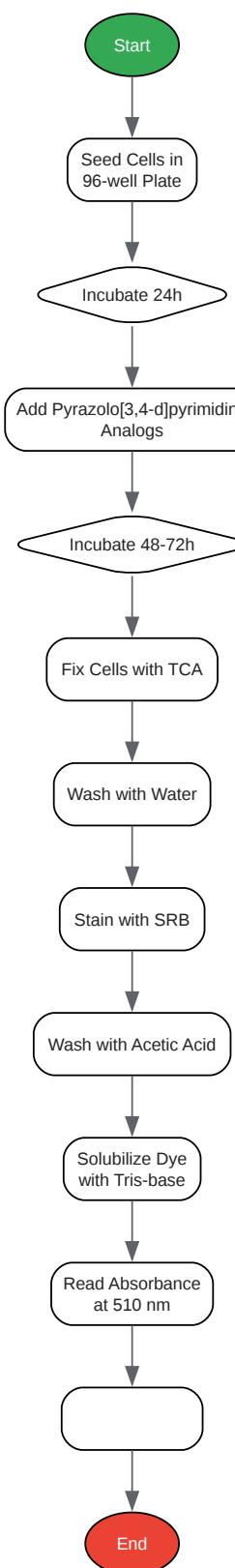
Compound 4	MCF-7 (Breast)	Highest activity in series	[14]
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Mechanism of Action: Targeting Kinase Signaling Pathways

The cytotoxic effects of many pyrazolo[3,4-d]pyrimidine analogs stem from their ability to inhibit protein kinases.[\[2\]](#)[\[4\]](#) These enzymes play a pivotal role in signal transduction pathways that control cell growth, proliferation, and survival. By acting as ATP-competitive inhibitors, these compounds can block the activity of kinases such as Cyclin-Dependent Kinases (CDKs), Src Family Kinases (SFKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[\[1\]](#)[\[3\]](#)[\[11\]](#)[\[15\]](#)

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target for this class of compounds.



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